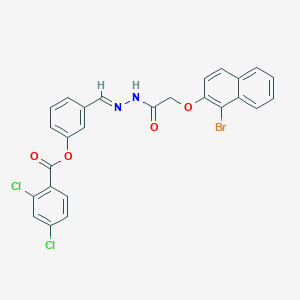![molecular formula C25H24N2O5S2 B12014692 2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618071-64-0](/img/structure/B12014692.png)
2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2-(4-(allyloxy)benzyliden)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat ist eine komplexe organische Verbindung, die zur Familie der Thiazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartigen Strukturmerkmale aus, darunter ein Thiazolo[3,2-a]pyrimidin-Kern, ein Thiophenring und eine Allyloxybenzyliden-Einheit.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Methoxyethyl 2-(4-(allyloxy)benzyliden)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:
Bildung des Thiazolopyrimidin-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer, wie z. B. Thioharnstoff und β-Dicarbonylverbindungen, unter sauren oder basischen Bedingungen, um den Thiazolopyrimidinring zu bilden.
Einführung der Allyloxybenzyliden-Einheit: Dieser Schritt beinhaltet die Kondensation des Thiazolopyrimidin-Zwischenprodukts mit 4-Allyloxybenzaldehyd in Gegenwart einer Base, wie z. B. Natriumhydroxid, um das Benzyliden-Derivat zu bilden.
Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carbonsäuregruppe mit 2-Methoxyethanol in Gegenwart eines Katalysators, wie z. B. Schwefelsäure, um die gewünschte Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Synthesesystemen und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Allyloxy- und Thiophen-Einheiten, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in Alkohole umwandeln.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Allyloxygruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer Reaktionsmechanismen und die Entwicklung neuartiger Synthesemethoden.
Biologie
In der biologischen Forschung wird die Verbindung auf ihre potenzielle Bioaktivität untersucht. Sie kann antimikrobielle, antimykotische oder krebshemmende Eigenschaften aufweisen, was sie zu einem Kandidaten für die Medikamentenentwicklung und pharmakologische Studien macht.
Medizin
In der Medizin werden die potenziellen therapeutischen Wirkungen der Verbindung untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, könnte zur Entwicklung neuer Medikamente für verschiedene Krankheiten führen.
Industrie
Im Industriesektor kann die Verbindung zur Herstellung von Spezialchemikalien, Polymeren und Materialien mit spezifischen Eigenschaften verwendet werden. Ihre einzigartige Struktur ermöglicht die Entwicklung von Materialien mit maßgeschneiderten Funktionalitäten.
Wirkmechanismus
Der Wirkmechanismus von 2-Methoxyethyl 2-(4-(allyloxy)benzyliden)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Die Verbindung kann die Enzymaktivität hemmen, die Rezeptorfunktion modulieren oder in DNA/RNA-Prozesse eingreifen, was zu ihren beobachteten biologischen Wirkungen führt. Die spezifischen beteiligten Pfade hängen vom biologischen Kontext und dem Zielorganismus oder Zelltyp ab.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA processes, leading to its observed biological effects. The specific pathways involved depend on the biological context and the target organism or cell type.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methoxyethyl 2-(4-(pentyloxy)benzyliden)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat
- 2-{(2E)-2-[2-(allyloxy)benzyliden]hydrazino}-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 2-Methoxyethyl 2-(4-(allyloxy)benzyliden)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-6-carboxylat durch seine spezifische Kombination von funktionellen Gruppen und Strukturmerkmalen aus.
Eigenschaften
CAS-Nummer |
618071-64-0 |
|---|---|
Molekularformel |
C25H24N2O5S2 |
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
2-methoxyethyl (2E)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H24N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)15-20-23(28)27-22(19-6-5-14-33-19)21(16(2)26-25(27)34-20)24(29)32-13-12-30-3/h4-10,14-15,22H,1,11-13H2,2-3H3/b20-15+ |
InChI-Schlüssel |
XVWMTVUWSARLLY-HMMYKYKNSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Kanonische SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)

![4-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12014641.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12014643.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)

![4-((E)-{[3-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12014655.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014664.png)


![Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014684.png)
![(3Z)-5-bromo-1-hexyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12014698.png)
![3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12014699.png)
